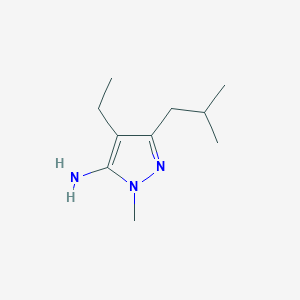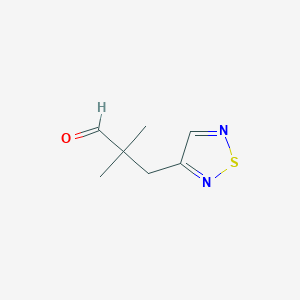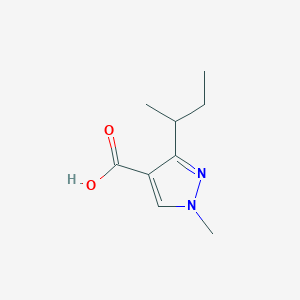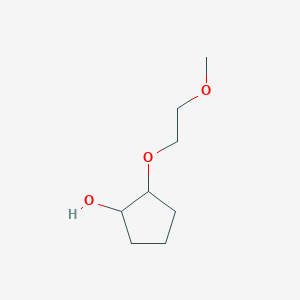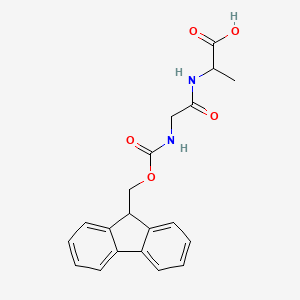
Fmoc-Gly-DL-Ala
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gly-DL-Ala: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound consists of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino acid glycine (Gly) and a racemic mixture of D- and L-alanine (DL-Ala). The Fmoc group is widely used due to its stability under acidic conditions and ease of removal under basic conditions, making it ideal for sequential peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-DL-Ala typically involves the protection of the amino group of glycine with the Fmoc group. This can be achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting Fmoc-Gly is then coupled with DL-alanine using standard peptide coupling reagents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) or DIPCDI (N,N’-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for efficient production by attaching the initial amino acid to a resin, facilitating sequential addition of protected amino acids .
化学反応の分析
Types of Reactions: Fmoc-Gly-DL-Ala undergoes several types of chemical reactions, including:
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like PyBOP or DIPCDI.
Common Reagents and Conditions:
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc group removal.
Coupling: PyBOP/DIPEA or DIPCDI/HOBt are standard reagents for peptide coupling.
Major Products Formed:
科学的研究の応用
Chemistry: Fmoc-Gly-DL-Ala is extensively used in the synthesis of peptides and proteins, particularly in SPPS. It serves as a building block for creating complex peptide sequences .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs. It is also employed in the synthesis of peptide hydrogels for tissue engineering and drug delivery applications .
Industry: The compound is used in the production of synthetic peptides for pharmaceuticals, cosmetics, and food additives. It also finds applications in the development of biosensors and diagnostic tools .
作用機序
The mechanism of action of Fmoc-Gly-DL-Ala primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation with other amino acids, facilitating the assembly of peptide chains .
類似化合物との比較
Fmoc-Gly-OtBu: Similar to Fmoc-Gly-DL-Ala but with a tert-butyl ester protecting the carboxyl group.
Fmoc-Aib-OMe: Another Fmoc-protected amino acid with a methyl ester protecting the carboxyl group.
Uniqueness: this compound is unique due to its racemic mixture of D- and L-alanine, which can provide different stereochemical properties compared to other Fmoc-protected amino acids. This racemic mixture can be advantageous in certain synthetic applications where a mixture of stereoisomers is desired .
特性
分子式 |
C20H20N2O5 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H20N2O5/c1-12(19(24)25)22-18(23)10-21-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
InChIキー |
KJFLZJBMRFRWIR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


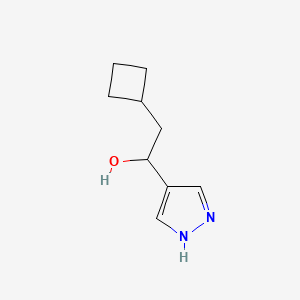
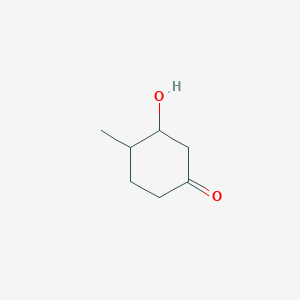
amine](/img/structure/B15274794.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)
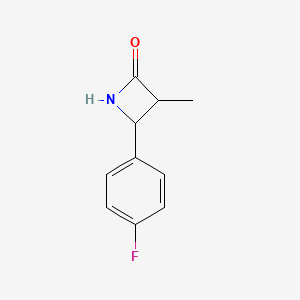
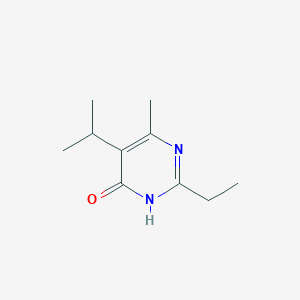
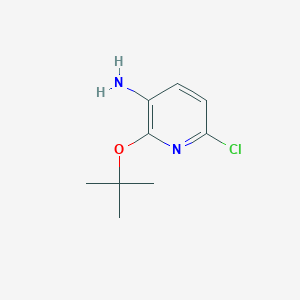
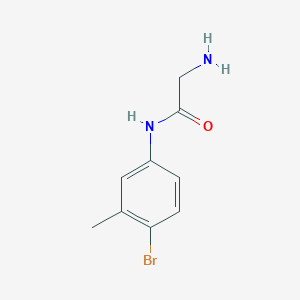
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)

